molecular formula C6H10ClN3O B13514758 5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride

5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride

Katalognummer: B13514758
Molekulargewicht: 175.61 g/mol
InChI-Schlüssel: VJGIVSASVAANOX-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride is a chemical compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a pyrrolidine ring and an oxadiazole ring, which are connected through a specific stereochemistry. The hydrochloride form of this compound is often used in research and industrial applications due to its stability and solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of pyrrolidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles and pyrrolidine derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazolehydrochloride
  • 3-Methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazolehydrochloride
  • 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

Uniqueness

5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride is unique due to its specific stereochemistry and the presence of both pyrrolidine and oxadiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H10ClN3O

Molekulargewicht

175.61 g/mol

IUPAC-Name

5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2;1H/t5-;/m0./s1

InChI-Schlüssel

VJGIVSASVAANOX-JEDNCBNOSA-N

Isomerische SMILES

C1C[C@H](NC1)C2=NC=NO2.Cl

Kanonische SMILES

C1CC(NC1)C2=NC=NO2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.